molecular formula C6H14ClNO2 B1454847 3-(Hydroxymethyl)piperidin-4-ol hydrochloride CAS No. 955027-77-7

3-(Hydroxymethyl)piperidin-4-ol hydrochloride

Cat. No. B1454847
M. Wt: 167.63 g/mol
InChI Key: QOJFPEWWJFTVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, also known as HMPH, is a chemically synthesized compound that is widely used in research. It has a molecular weight of 167.64 .


Synthesis Analysis

The synthesis of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” can be achieved through several steps including benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “3-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

One specific application of a piperidine derivative is 4-Hydroxypiperidine (4-Piperidinol), which can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .

Another application is in the potential treatment of HIV. A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for this purpose .

    Pharmaceutical Industry

    Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

    Synthesis of Various Piperidine Derivatives

    The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

    Antagonists of the Human H3 Receptor

    Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .

    Synthesis of 2-Pyrrolidinone

    3-Hydroxypiperidine may be used to synthesize 2-pyrrolidinone via oxidation with iodosylbenzene .

    Synthesis of 1-[2,8-Bis (Trifluoromethyl)Quinolin-4-Yl]Piperidin-3-Ol

    3-Hydroxypiperidine may be used to synthesize 1-[2,8-bis (trifluoromethyl)quinolin-4-yl]piperidin-3-ol via reaction with 4-bromoquinoline .

    Heterocyclic Compounds

    Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

    Pharmaceutical Applications

    Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety And Hazards

While specific safety and hazard information for “3-(Hydroxymethyl)piperidin-4-ol hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(hydroxymethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJFPEWWJFTVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)piperidin-4-ol hydrochloride

Synthesis routes and methods

Procedure details

A solution of 1 g (4.52 mmol) (rac)-1-benzyl-3-hydroxymethyl-piperidin-4-ol (ca 1:1 diast mixture, Synthesis (1999), 11, 1937-1943) in 25 ml of MeOH was treated with a solution of HCl in dioxane (1.24 ml, 4 M in dioxane, 4.97 mmol) and 95 mg of Pd(OH)2/C (20%) and was stirred over H2-atmosphere for 16 h. After filtration, new catalyst was added (95 mg of Pd(OH)2/C (20%)) and stirred over H2-atmosphere for 2 days. After filtration, the solution was evaporated under reduced pressure to yield 0.66 g (86%) of the title compound as a ca 1:1 cis/trans mixture, MS: 132.3 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 2
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 3
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 4
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 5
3-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reactant of Route 6
3-(Hydroxymethyl)piperidin-4-ol hydrochloride

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